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Compound of Interest

Compound Name: 5-methoxyquinazolin-4(3H)-one

Cat. No.: B153464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
methoxyquinazolin-4(3H)-one, a significant heterocyclic scaffold in medicinal chemistry. Due

to the limited availability of a complete public dataset for 5-methoxyquinazolin-4(3H)-one, this

report presents the spectroscopic data for a closely related derivative, 3-Benzyl-2-(3-

hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one, as a representative example. This information

is intended to serve as a valuable reference for researchers engaged in the synthesis,

characterization, and development of quinazolinone-based therapeutic agents.

Spectroscopic Data
The structural elucidation of quinazolinone derivatives relies on the collective interpretation of

data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insights into the molecular structure by probing the

magnetic properties of atomic nuclei. The data presented below is for 3-Benzyl-2-(3-

hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[1]

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.06 s 1H -OH

7.42 q, J = 2.7 Hz 1H Ar-H

7.37–7.19 m 5H Ar-H (benzyl)

7.11 td, J = 5.6, 2.7 Hz 3H Ar-H

6.81 d, J = 2.8 Hz 2H Ar-H

6.73 d, J = 7.6 Hz 1H Ar-H

5.13 s 2H -CH₂- (benzyl)

3.99 s 2H -CH₂-

3.97 s 3H -OCH₃

¹³C NMR (Carbon NMR) Data
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Chemical Shift (δ) ppm Assignment

161.7 C=O

158.5 C-O (Ar)

158.4 C-O (Ar)

154.4 C=N

139.6 C (Ar)

136.1 C (Ar)

136.0 C (Ar)

130.9 CH (Ar)

129.8 CH (Ar)

129.2 CH (Ar)

128.0 CH (Ar)

126.6 CH (Ar)

126.4 CH (Ar)

124.1 CH (Ar)

120.8 C (Ar)

119.7 CH (Ar)

115.4 CH (Ar)

113.6 CH (Ar)

108.1 CH (Ar)

55.8 -OCH₃

46.4 -CH₂- (benzyl)

41.2 -CH₂-
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Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-

methoxyquinazolin-4(3H)-one.[1]

Wavenumber (cm⁻¹) Assignment

3005 C-H stretch (aromatic)

1670 C=O stretch (amide)

1593 C=C stretch (aromatic)

1495 C=C stretch (aromatic)

1456 C-H bend (aliphatic)

1362 C-N stretch

1275 C-O stretch (aryl ether)

1155 C-O stretch

1028 C-O stretch

750 C-H bend (aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-

4(3H)-one.[1]

m/z Assignment

373.1547 [M + H]⁺

Experimental Protocols
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Detailed methodologies are essential for acquiring high-quality and reproducible spectroscopic

data. The following are standard protocols for the analysis of quinazolinone derivatives.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the quinazolinone sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Filter the solution through a small plug of glass wool placed in a Pasteur pipette to remove

any particulate matter.

Instrumentation and Data Acquisition:

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and

sensitivity.

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio. Typical parameters include a spectral width of -2 to 16 ppm, a pulse

angle of 30-45°, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, acquire the spectrum using proton broadband decoupling. A larger number of

scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0

to 220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

Data Processing:

Process the raw data by applying a Fourier transform.

Phase the spectrum and apply a baseline correction.

Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).
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IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the quinazolinone sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

Instrumentation and Data Acquisition:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning

from 4000 to 400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition:

Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI)

source.

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's

properties.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized quinazolinone compound.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of Quinazolinone

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Combined Spectral Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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